![molecular formula C14H20Cl2N2O B8188787 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B8188787.png)
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride
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Overview
Description
3-Benzyl-3,7-diaza-bicyclo[331]nonan-9-one dihydrochloride is a chemical compound with the molecular formula C14H20Cl2N2O It is a bicyclic compound containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine or alcohol. Substitution reactions can result in various benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound has been explored for its potential as an anticancer agent. Bicyclic compounds like 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one have shown promise in targeting cancer cells due to their ability to interact with biological pathways involved in cell proliferation and apoptosis. Recent studies have indicated that modifications to the bicyclic structure can enhance its efficacy against various cancer types, making it a valuable lead compound for drug development .
-
Neuropharmacology :
- Research indicates that compounds with diazabicyclo structures may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in treating central nervous system disorders .
-
Antimicrobial Activity :
- Preliminary studies suggest that 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural characteristics could allow for interactions with microbial enzymes or cell membranes .
Synthetic Applications
- Intermediate in Organic Synthesis :
- Building Block for Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonane: A related compound without the ketone or hydroxyl group.
Uniqueness
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a ketone group. This combination of features makes it a versatile compound for various chemical and biological studies.
Biological Activity
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various biological targets.
- Molecular Formula : C14H20Cl2N2O
- Molecular Weight : 303.23 g/mol
- Structure : The compound features a bicyclic framework with two nitrogen atoms, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism of action can involve:
- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects .
- Enzyme Modulation : It can modulate the activity of certain enzymes, which may lead to therapeutic effects against various diseases.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary investigations suggest that the compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential for use in cancer therapy.
Neuropharmacological Effects
The interaction with nAChRs suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in specific cancer cell lines | |
Neuropharmacological | Modulates nAChR activity |
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- Substituent Variations : The presence of different substituents on the benzyl group can significantly influence the binding affinity and selectivity towards various receptors.
- Nitrogen Positioning : The positioning of nitrogen atoms within the bicyclic structure plays a crucial role in determining the compound's interaction with biological targets.
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.2ClH/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOFLHSIRHJFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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